![molecular formula C17H17ClN2O3S B2865040 1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 922005-54-7](/img/structure/B2865040.png)
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
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Scientific Research Applications
Methane Generation from CO2
A study conducted by Nganga et al. (2021) examined a series of rhenium tricarbonyl complexes that catalyze the reduction of CO2 to carbon monoxide and methane. These complexes, including 2-(isoquinolin-1-yl)-4,5-dihydrooxazole, demonstrate a pathway for converting carbon dioxide into methane, potentially aiding in the development of more robust catalytic systems for methane production from CO2 (Nganga et al., 2021).
Formation and Reaction of N-acyl Compounds
Hoshino et al. (2001) reported on the oxidation of N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolin-6-ols, leading to the formation of various compounds. This study highlights the chemical reactivity and potential applications of N-acyl- and N-methanesulfonyl compounds in organic synthesis (Hoshino, Suzuki, & Ogasawara, 2001).
Structural Analysis of N-(2,3-Dichlorophenyl)methanesulfonamide
Gowda et al. (2007) analyzed the structure of N-(2,3-Dichlorophenyl)methanesulfonamide, providing insights into the conformation and bond parameters of such compounds. This kind of structural analysis is crucial in understanding the chemical behavior and potential applications of related molecules (Gowda, Foro, & Fuess, 2007).
Synthesis and Anti-Acetylcholinesterase Activity
Holan et al. (1997) studied the synthesis of various methanesulfonates, including 5-Chloro-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one, and their anti-acetylcholinesterase activity. This research highlights the potential application of these compounds in medicinal chemistry, particularly in the context of enzyme inhibition (Holan, Virgona, & Watson, 1997).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-20-16-7-6-15(10-13(16)5-8-17(20)21)19-24(22,23)11-12-3-2-4-14(18)9-12/h2-4,6-7,9-10,19H,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUPGTUMFZTQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
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